Product packaging for 4-Fluorobenzofuran-7-carboxylic acid(Cat. No.:CAS No. 1823956-50-8)

4-Fluorobenzofuran-7-carboxylic acid

Cat. No.: B2497481
CAS No.: 1823956-50-8
M. Wt: 180.134
InChI Key: IXSTVBXPFWEXBU-UHFFFAOYSA-N
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Description

4-Fluorobenzofuran-7-carboxylic acid (CAS 2137634-27-4) is a high-value fluorinated benzofuran derivative offered as a building block for medicinal chemistry and drug discovery research. This compound features a benzofuran core, which is a privileged scaffold in the development of biologically active molecules . The integration of a fluorine atom at the 4-position and a carboxylic acid group at the 7-position makes this structure a versatile intermediate for constructing more complex target compounds, particularly through amide bond formation or metal-catalyzed coupling reactions. The benzofuran scaffold is extensively investigated for its wide range of pharmacological activities. Researchers value this core structure for developing novel agents with antimicrobial and antitumor properties . Specifically, various benzofuran derivatives have demonstrated potent activity against drug-resistant bacterial strains like Staphylococcus aureus (MRSA) and have shown promise as inhibitors in targets relevant to tuberculosis . Furthermore, the structural motif is present in compounds studied for cytotoxic activity against diverse human cancer cell lines . The carboxylic acid functional group on this molecule allows researchers to readily explore structure-activity relationships (SAR) by conjugating various pharmacophores, thereby fine-tuning properties like potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified or approved for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FO3 B2497481 4-Fluorobenzofuran-7-carboxylic acid CAS No. 1823956-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSTVBXPFWEXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluorobenzofuran 7 Carboxylic Acid

Strategies for Benzofuran (B130515) Ring System Construction

The assembly of the benzofuran ring system is a critical step in the synthesis of 4-Fluorobenzofuran-7-carboxylic acid. Various strategies, including metal-catalyzed cyclizations and annulation reactions, have been employed to achieve this core structure.

Metal-Catalyzed Intramolecular C–O Bond Formation Approaches

A prominent strategy for constructing the benzofuran ring involves the intramolecular cyclization of suitably substituted phenol derivatives, often catalyzed by transition metals. Palladium- and rhodium-based catalysts have proven particularly effective in facilitating the formation of the crucial C–O bond that closes the furan (B31954) ring.

One common approach is the palladium-catalyzed intramolecular O-arylation of 2-alkynylphenol derivatives. In the context of this compound, a hypothetical precursor would be a 3-fluoro-2-ethynylphenol derivative. The palladium catalyst, in the presence of a suitable ligand and base, facilitates the nucleophilic attack of the phenolic oxygen onto the alkyne, leading to the formation of the benzofuran ring. The fluorine atom at the 3-position of the phenol would ultimately reside at the 4-position of the benzofuran.

Rhodium-catalyzed cyclization of O-alkynyl phenols is another powerful method for benzofuran synthesis. These reactions often proceed under mild conditions and exhibit good functional group tolerance. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, which is a critical consideration in the synthesis of specifically substituted benzofurans.

Catalyst SystemSubstrate TypeKey TransformationReference
Palladium(II) acetate / Ligand2-AlkynylphenolsIntramolecular O-arylation researchgate.net
Rhodium complexesO-Alkynyl phenolsIntramolecular hydroalkoxylation/cyclization researchgate.net

Annulation Reactions for Benzofuran Core Assembly

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another versatile route to the benzofuran core. These reactions often utilize substituted phenols and a suitable coupling partner to construct the furan ring in a single or multi-step sequence.

Copper-mediated oxidative annulation of phenols with unactivated internal alkynes has emerged as a valuable method for synthesizing benzofuran derivatives. This approach would involve reacting a 3-fluorophenol derivative with an appropriate alkyne in the presence of a copper catalyst and an oxidant. The reaction proceeds through a sequence of steps, including coordination, cyclization, and oxidation, to afford the benzofuran product.

Friedländer Condensation Related Routes

While the classical Friedländer synthesis is primarily used for the preparation of quinolines from 2-aminobenzaldehydes or ketones, analogous reactions have been explored for the synthesis of other heterocyclic systems. nih.govwikipedia.orgjk-sci.com However, its direct application to the synthesis of benzofurans from corresponding ortho-hydroxyaryl carbonyl compounds is not a standard or widely reported method. The core mechanism of the Friedländer reaction involves the condensation of an enolizable ketone with an ortho-aminoaryl aldehyde or ketone, followed by cyclization and dehydration to form the pyridine ring of the quinoline. Adapting this to form a furan ring would require a different set of reactants and reaction pathways, and as such, it is not considered a primary route for the synthesis of benzofurans like this compound.

Introduction of the Carboxylic Acid Moiety at Position 7

Once the 4-fluorobenzofuran core is established, the next critical step is the introduction of a carboxylic acid group at the 7-position. This can be achieved either through direct carboxylation or by the oxidation of a precursor functional group.

Carboxylation Reactions

Direct carboxylation of the 4-fluorobenzofuran ring at the 7-position is a challenging transformation. It would typically involve a C-H activation or a metal-halogen exchange followed by reaction with a carboxylating agent like carbon dioxide. For instance, if a 7-bromo-4-fluorobenzofuran intermediate were synthesized, it could potentially undergo lithium-halogen exchange followed by quenching with CO2 to install the carboxylic acid. However, achieving regioselectivity in the initial halogenation or C-H activation can be a significant hurdle.

ReactionReagentsIntermediate
Lithiation and Carboxylationn-Butyllithium, then CO27-Lithio-4-fluorobenzofuran

Oxidation of Precursor Moieties

A more common and often more reliable strategy for introducing the carboxylic acid group is through the oxidation of a precursor functional group at the desired position. This two-step approach involves first installing a group that is readily oxidized, such as a methyl or formyl group, at the 7-position of the 4-fluorobenzofuran ring.

For example, a 4-fluoro-7-methylbenzofuran intermediate could be synthesized and then subjected to strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid to convert the methyl group into a carboxylic acid. The conditions for this oxidation must be carefully controlled to avoid degradation of the benzofuran ring.

Alternatively, a formyl group can be introduced at the 7-position to create 4-fluoro-7-formylbenzofuran. This aldehyde can then be oxidized to the corresponding carboxylic acid using milder and more selective oxidizing agents, such as silver oxide (Ag2O) or potassium permanganate under controlled conditions. This approach often offers better yields and fewer side reactions compared to the oxidation of a methyl group. A general procedure for the hydrolysis of a methyl ester to a carboxylic acid has been reported for benzofuran-7-carboxylate, which involves stirring with aqueous sodium hydroxide (B78521) in methanol. prepchem.com

Precursor Functional GroupOxidizing AgentProduct
Methyl (-CH3)Potassium Permanganate (KMnO4)Carboxylic Acid (-COOH)
Formyl (-CHO)Silver Oxide (Ag2O)Carboxylic Acid (-COOH)
Methyl Ester (-COOCH3)Sodium Hydroxide (NaOH)Carboxylic Acid (-COOH) prepchem.com

Regioselective Fluorination Strategies at Position 4

The introduction of a fluorine atom at the 4-position of the benzofuran ring system presents a significant synthetic challenge due to the inherent reactivity of the heterocyclic core. Achieving regioselectivity requires carefully designed strategies that can precisely target this specific carbon atom. Methodologies employed range from the use of powerful electrophilic and nucleophilic fluorinating agents on appropriately substituted precursors to modern photocatalytic approaches and classic halogen-exchange reactions.

Electrophilic and Nucleophilic Fluorination Methods

The direct fluorination of the benzofuran core at the C4 position is complex, often necessitating the use of precursors with directing groups or pre-functionalized sites to achieve the desired regioselectivity. Both electrophilic and nucleophilic methods offer potential pathways, each with distinct mechanisms and reagent requirements.

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org For a benzofuran system, the substrate must be activated at the desired position to react with reagents that contain a nitrogen-fluorine (N-F) bond. These N-F reagents are generally considered more stable, safer, and more economical than older agents like elemental fluorine. wikipedia.org Common electrophilic fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org The mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism remains a subject of discussion. wikipedia.org Achieving C4 selectivity on a benzofuran ring often requires palladium-catalyzed C-H activation, where a directing group guides the fluorination to a specific ortho-position. juniperpublishers.com

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source ("F-") to displace a leaving group on the aromatic ring. This method is a practical and economical source of fluorine. thermofisher.com Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). tcichemicals.com A significant challenge in nucleophilic aromatic substitution is the poor nucleophilicity of the fluoride anion, which has a propensity to form strong hydrogen bonds. thermofisher.com To overcome this, "naked" fluoride sources or phase-transfer catalysts are often used. tcichemicals.com For the synthesis of this compound, this strategy would typically involve a precursor molecule, such as a phenol, that can be converted to an aryl fluoride via deoxyfluorination. thermofisher.com

MethodReagent ClassCommon ExamplesKey Characteristics
ElectrophilicN-F ReagentsSelectfluor®, NFSI, NFOBSReacts with electron-rich centers; often requires catalysis for C-H fluorination. wikipedia.orgjuniperpublishers.com
NucleophilicFluoride SaltsKF, CsF, Bu4N·FRequires a good leaving group on the substrate; reactivity can be hampered by hydrogen bonding. thermofisher.comtcichemicals.com
NucleophilicDeoxyfluorinationDAST, PhenoFluorMix™Specifically substitutes a hydroxyl group with fluorine. thermofisher.comtcichemicals.com

Photocatalytic Defluorinative Coupling Techniques

Photocatalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. One notable strategy is the visible-light-induced defluorinative cross-coupling reaction. acs.orgnih.gov This method has been successfully developed for the synthesis of 2-fluorobenzofurans. acs.orgnih.govacs.org

The process typically involves an alkyl radical-triggered dual C-F bond cleavage of α-CF3-ortho-hydroxystyrenes. nih.gov A plausible mechanism involves the irradiation of a photocatalyst with visible light (e.g., a 5 W blue LED), which then engages in a single-electron transfer (SET) process. acs.orgacs.org In the synthesis of 2-fluorobenzofurans, the excited photocatalyst is reduced by a phenolate, generating a phenoxyl radical. Electron transfer between this radical and a carboxylate generates an alkyl radical, which triggers the defluorinative reaction cascade, ultimately leading to the cyclization that forms the fluorinated benzofuran ring. acs.org

While this technique has been effectively demonstrated for the synthesis of 2-fluorobenzofurans, its adaptation for regioselective fluorination at the 4-position is not directly established in the existing literature. Achieving C4 functionalization would require a different substrate design and reaction pathway, potentially leveraging photocatalytic C-H activation strategies tailored to target the specific electronic environment of the 4-position of the benzofuran scaffold.

Reaction ComponentExample/FunctionReference
Substrateα-CF3-ortho-hydroxystyrenes (for 2-fluorobenzofurans) nih.gov
Radical SourceVariety of carboxylic acids acs.orgacs.org
Photocatalyst4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) acs.org
Light SourceVisible light (e.g., 5 W blue LED) acs.org
Key StepsSingle-Electron Transfer (SET), dual C-F bond cleavage, 5-endo-trig cyclization nih.govacs.org

Halogen-Exchange Reactions

Halogen-exchange (Halex) fluorination is a robust and industrially relevant method for introducing fluorine into aromatic rings. researchgate.net This strategy is particularly suitable for substrates where a halogen atom (typically chlorine or bromine) can be displaced by fluoride. The synthesis of this compound via this route would first require the preparation of 4-chloro- or 4-bromobenzofuran-7-carboxylic acid.

The Halex reaction is commonly performed using spray-dried potassium fluoride (KF) as the fluorinating agent. researchgate.netresearchgate.net Due to the low solubility of KF in organic solvents, the reaction is typically conducted in a high-boiling polar aprotic solvent, such as nitrobenzene or diphenyl ether, at elevated temperatures (e.g., 210°C). researchgate.netresearchgate.net To enhance the reactivity of the fluoride salt and improve yields, a phase-transfer catalyst, such as tetraphenylphosphonium bromide (Ph4PBr), is often employed. researchgate.netresearchgate.net The catalyst facilitates the transfer of the fluoride anion into the organic phase, where it can react with the aryl halide.

The efficiency of the Halex reaction is influenced by several factors, including the nature of the leaving group (I > Br > Cl), the choice of solvent and catalyst, and the reaction temperature. researchgate.netorganic-chemistry.org Under optimized conditions, this method can provide high yields and selectivity for the desired fluoroaromatic compound. researchgate.net

ParameterTypical Conditions/ReagentsPurposeReference
Fluorinating AgentSpray-dried Potassium Fluoride (KF)Provides the fluoride nucleophile. researchgate.netresearchgate.net
PrecursorAryl chloride or aryl bromideSubstrate with a leaving group for nucleophilic substitution. researchgate.netorganic-chemistry.org
CatalystTetraphenylphosphonium bromide (Ph4PBr)Phase-transfer catalyst to increase fluoride solubility and reactivity. researchgate.netresearchgate.net
SolventNitrobenzene, Diphenyl etherHigh-boiling polar aprotic solvent. researchgate.netresearchgate.net
TemperatureHigh temperatures (e.g., 210°C)To overcome the activation energy of C-Cl or C-Br bond cleavage. researchgate.net

Reaction Chemistry of 4 Fluorobenzofuran 7 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols. These transformations are standard in organic synthesis and are applicable to the 4-fluorobenzofuran-7-carboxylic acid scaffold.

Esterification is a fundamental reaction of carboxylic acids. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.

For this compound, this reaction would proceed by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. While specific examples for this compound are not prevalent in cited literature, the synthesis of the related methyl 4-benzofuran-carboxylate has been reported with a 98% yield, demonstrating the high efficiency of such transformations on the benzofuran (B130515) scaffold google.com.

Reaction Reagents & Conditions Product Typical Yield
Fischer EsterificationMethanol, Sulfuric Acid (cat.), RefluxMethyl 4-fluorobenzofuran-7-carboxylateHigh
EsterificationEthanol, p-TsOH, RefluxEthyl 4-fluorobenzofuran-7-carboxylateHigh

The data in this table is based on general principles of Fischer esterification applied to aromatic carboxylic acids.

Amides are typically synthesized from carboxylic acids by first activating the carboxyl group, followed by reaction with an amine. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. An alternative is the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and an amine.

The general procedure for forming benzofurancarboxamides involves suspending the carboxylic acid in a solvent like dichloromethane (B109758) (DCM), adding oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to form the acid chloride in situ. After this activation step, an aqueous solution of the desired amine (e.g., ammonium (B1175870) hydroxide (B78521) for the primary amide) is added to form the final amide product nih.gov. This methodology is broadly applicable for the synthesis of 4-fluorobenzofuran-7-carboxamides with various primary and secondary amines biointerfaceresearch.comresearchgate.netmdpi.com.

Amine Coupling Method Product
AmmoniaAcid Chloride Method (Oxalyl Chloride, DMF)4-Fluorobenzofuran-7-carboxamide
AnilineAcid Chloride Method (Oxalyl Chloride, DMF)N-Phenyl-4-fluorobenzofuran-7-carboxamide
DiethylaminePeptide Coupling Reagent (e.g., HATU, HOBt)N,N-Diethyl-4-fluorobenzofuran-7-carboxamide

This table illustrates the expected products from common amide formation reactions.

The synthesis of an acid chloride is a key step for activating the carboxylic acid towards nucleophilic acyl substitution. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. For instance, reacting 4-aminobenzoic acid with thionyl chloride at reflux results in a quantitative yield of the corresponding acid chloride . This standard procedure is expected to be effective for this compound, yielding 4-fluorobenzofuran-7-carbonyl chloride nih.gov.

Acid anhydrides can also be synthesized from carboxylic acids, often by reacting an acid chloride with a carboxylate salt. Symmetrical anhydrides can be formed by dehydration of two equivalents of the carboxylic acid.

Target Derivative Reagent(s) Typical Conditions
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideReflux or Room Temperature
Acid AnhydrideAcetic AnhydrideHeat

This table outlines common synthetic routes to acid chlorides and anhydrides from a carboxylic acid starting material.

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can also reduce other functional groups. Milder and more selective methods are often preferred. A safer alternative involves the use of ammonia-borane (NH₃BH₃) in the presence of a catalytic amount of titanium tetrachloride (TiCl₄) at room temperature, which efficiently reduces a wide range of aromatic and aliphatic carboxylic acids to their corresponding alcohols organic-chemistry.org. Other methods include activation of the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄) researchgate.net. The reduction proceeds via an aldehyde intermediate, which is typically further reduced to the alcohol under the reaction conditions. Isolating the aldehyde is challenging but can be achieved with specialized reagents.

Target Product Reagent System Key Features
Primary AlcoholNH₃BH₃ / cat. TiCl₄Mild, safe, and chemoselective organic-chemistry.org.
Primary Alcohol1. Activation (e.g., mixed anhydride) 2. NaBH₄, MethanolRapid reaction, high yield and purity researchgate.net.
Primary AlcoholCarboxylic Acid Reductases (CARs)Biocatalytic, mild conditions, uses ATP and NADPH nih.gov.

This table summarizes various methods for the reduction of carboxylic acids.

Reactivity of the Fluorobenzofuran Core

The fluorobenzofuran core can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the directing effects of the fused rings and the existing substituents. The benzofuran system itself typically directs electrophilic attack to the electron-rich furan (B31954) ring, preferentially at the C2 position. Attack at the C3 position is less favored stackexchange.com.

In the case of this compound, the benzene (B151609) ring is substituted with two electron-withdrawing groups: the fluorine atom at C4 (deactivating by induction) and the carboxylic acid group at C7 (deactivating by resonance and induction). These groups significantly decrease the electron density of the benzene portion of the molecule, making it less susceptible to electrophilic attack. Therefore, any electrophilic aromatic substitution is strongly predicted to occur on the furan ring, primarily at the C2 position. The C3 position would be the next most likely, albeit significantly less reactive site. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to follow this substitution pattern.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Position Relative Reactivity Reasoning
C2Most ReactivePreferred site for electrophilic attack on the benzofuran nucleus stackexchange.com.
C3Less ReactiveSecondary site for attack on the furan ring stackexchange.com.
C4, C5, C6Least ReactiveBenzene ring is deactivated by two electron-withdrawing groups (F and COOH).

Nucleophilic Aromatic Substitution in Fluorinated Benzofurans

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for fluorinated aromatic compounds. lboro.ac.uk The high electronegativity of fluorine activates the aromatic ring towards attack by nucleophiles, a reaction that is difficult to achieve with analogous non-fluorinated aromatic rings. core.ac.uk This activation arises from the inductive electron-withdrawing effect of the fluorine atom, which lowers the electron density of the aromatic core and stabilizes the intermediate Meisenheimer complex formed during the reaction. core.ac.uknih.gov

The mechanism of SNAr on fluoroarenes typically proceeds through a two-step addition-elimination process. core.ac.uk A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. core.ac.uk In polyfluorinated systems, substitution generally occurs at the para-position relative to an existing substituent. core.ac.uk For this compound, the fluorine atom at the C-4 position is the primary site for such reactions. A variety of nucleophiles, including amines, phenols, and thiols, can be employed to displace the fluoride, offering a route to a diverse range of substituted benzofuran derivatives. nih.govnih.gov

The synthesis of fluorinated heterocycles often utilizes SNAr reactions on polyfluorinated arene building blocks. nih.gov For instance, the reaction of pentafluorobenzonitrile (B1630612) with various nucleophiles like amines and imidazoles occurs regioselectively at the 4-position, demonstrating the feasibility of selective substitution on a fluorinated benzene ring. nih.gov

ReactantNucleophileSolventConditionsProductYieldSource
PentafluorobenzonitrileMorpholineDMFRoom Temp, 15h4-Morpholinotetrafluorobenzonitrile>80% nih.gov
PentafluorobenzonitrileBenzimidazoleDMFRoom Temp, 15h4-(1H-Benzo[d]imidazol-1-yl)-2,3,5,6-tetrafluorobenzonitrile91% nih.gov
OctafluorotoluenePhenothiazineDMF60 °C10-(Heptafluorotoluyl)phenothiazine96% nih.gov

C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.govmdpi.com However, transition-metal-mediated C-F bond activation has emerged as a powerful strategy for the functionalization of fluorinated molecules, providing pathways to synthesize valuable fluorinated or defluorinated compounds. researchgate.netbohrium.com This approach is crucial for the late-stage modification of complex molecules. nih.gov

Transition metal complexes, particularly those involving nickel, palladium, rhodium, and copper, can catalytically cleave C-F bonds, enabling subsequent transformations. mdpi.combohrium.com These reactions often require specific ligands and conditions to achieve high efficiency and selectivity, and can suffer from high catalyst loading or harsh reaction conditions. mdpi.com

In the context of fluorinated benzofurans, research has demonstrated the activation of C-F bonds at the C-2 position. For example, 2-fluorobenzofurans can be activated by zero-valent nickel species, which are thought to form nickelacyclopropane intermediates. Subsequent β-fluorine elimination leads to a formal oxidative addition product, which can then engage in further reactions. nih.gov Another approach involves acid-mediated C-F/C-H cross-coupling, where protonation of 2-fluorobenzofurans generates α-fluorine-stabilized carbocations as key intermediates for Friedel-Crafts-type reactions with arenes. rsc.org While these examples focus on the C-2 position, they establish the principle that C-F bonds on the benzofuran scaffold are accessible for activation, suggesting that the C4-F bond in this compound could potentially be targeted for similar functionalization strategies.

SubstrateReagent/CatalystMethodKey IntermediateProduct TypeSource
2-FluorobenzofuransNi(cod)₂ / LigandTransition-Metal CatalysisNickelacyclopropane2-Arylbenzofurans nih.gov
2-FluorobenzofuransAlCl₃Acid-Mediationα-Fluorocarbocation2-Arylbenzofurans rsc.org
Polyfluorinated AromaticsNi, Pd, Co ComplexesTransition-Metal CatalysisMetal-Aryl ComplexC-C, C-H, C-Heteroatom Bond Formation Products mdpi.combohrium.com

Cross-Coupling and Derivatization Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the functionalization of fluorinated heterocycles via these methods is of significant interest. Following C-F bond activation, the resulting organometallic intermediate can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. bohrium.com

A notable example is the nickel-catalyzed Suzuki-Miyaura coupling of 2-fluorobenzofurans with arylboronic acids. nih.gov This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, enabling the synthesis of a wide array of 2-arylbenzofurans. The mechanistic pathway is believed to involve the formation of a benzofuranylnickel(II) fluoride intermediate, which undergoes transmetallation with the arylboronic acid, followed by reductive elimination to yield the coupled product. nih.gov This methodology highlights the potential for using the C4-F bond of this compound as a handle for introducing aryl or other groups via cross-coupling.

Furthermore, the presence of multiple reactive sites on a molecule allows for orthogonal coupling strategies. For instance, in a 5-bromo-2-fluorobenzofuran (B8782360) system, a palladium catalyst can selectively couple an arylboronic acid at the C-Br bond while leaving the C-F bond intact. nih.gov This demonstrates the ability to selectively functionalize different positions based on the choice of catalyst and reaction conditions.

In addition to reactions at the C-F bond, the carboxylic acid group at the C-7 position offers a wide range of opportunities for derivatization. Standard transformations such as esterification, amidation, or conversion to an acyl chloride can be readily performed to modify this part of the molecule, further expanding the chemical space accessible from this scaffold.

SubstrateCoupling PartnerCatalyst/PromoterReaction TypeProductSource
2-FluorobenzofuransArylboronic acidsNickel CatalystSuzuki-Miyaura Coupling2-Arylbenzofurans nih.gov
2-FluorobenzofuransArenesAlCl₃Friedel-Crafts type C-F/C-H Coupling2-Arylbenzofurans rsc.org
5-Bromo-2-fluorobenzofuran[4-(Trifluoromethyl)phenyl]boronic acidPalladium CatalystSelective Suzuki Coupling (at C-Br)2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran nih.gov
(1-bromo-2,2-difluorovinyl)biaryls2-Hydroxyphenylboronic acidsPalladium CatalystSuzuki-Miyaura / Defluorinative Cyclization2-Fluorobenzofurans with biaryl moiety researchgate.net

Spectroscopic Characterization Methodologies in Academic Research

Vibrational Spectroscopy Applications for Structural Elucidation (e.g., IR)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. echemi.comwiley.com The principle relies on the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. wiley.com These absorption frequencies are characteristic of the bond type and its chemical environment. wiley.com For 4-Fluorobenzofuran-7-carboxylic acid, the IR spectrum is dominated by features arising from the carboxylic acid group and the fluorinated benzofuran (B130515) core.

The carboxylic acid moiety provides the most distinct signals in the IR spectrum of this compound.

Hydroxyl (O-H) Stretch: The O-H bond of the carboxylic acid gives rise to a characteristically very broad and strong absorption band, typically observed in the region of 3300-2500 cm⁻¹. echemi.comvscht.czlibretexts.org This significant broadening is a result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. echemi.com This broad band often overlaps with the sharper C-H stretching absorptions of the aromatic ring. vscht.cz

Carbonyl (C=O) Stretch: The carbonyl group (C=O) of the carboxylic acid exhibits a strong and sharp absorption peak. For aromatic carboxylic acids, this peak is typically found in the range of 1710-1680 cm⁻¹. libretexts.org Conjugation of the carbonyl group with the benzofuran ring system is expected to lower the stretching frequency compared to a non-conjugated carboxylic acid. libretexts.org

Carbon-Oxygen (C-O) Stretch: A medium-intensity band corresponding to the C-O stretching vibration is also expected, typically appearing in the 1300-1200 cm⁻¹ region.

The presence of these characteristic bands provides strong evidence for the carboxylic acid functional group.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
Carboxylic AcidC=O Stretch1710 - 1680Strong, Sharp
Carboxylic AcidC-O Stretch1300 - 1200Medium
Aromatic RingC-H Stretch~3100 - 3000Medium to Weak
Aromatic RingC=C Stretch~1600 - 1450Medium to Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would display distinct signals for each unique proton. The carboxylic acid proton (–COOH) is highly deshielded and would appear as a broad singlet far downfield, typically in the 10-13 ppm range. The protons on the benzofuran ring system would appear in the aromatic region (approximately 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (spin-spin splitting) would be influenced by the positions of the fluorine and carboxylic acid substituents, allowing for precise assignment to their respective positions on the ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the 165-185 ppm region. libretexts.org The carbons of the benzofuran ring would resonate in the approximate range of 110-160 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a key feature for its identification. The specific chemical shifts are influenced by the electronic effects of the substituents. libretexts.orgcompoundchem.com

Atom Type Technique Expected Chemical Shift (ppm) Notes
Carboxylic Acid Proton (-COOH )¹H NMR10 - 13Broad singlet, exchangeable with D₂O
Aromatic Protons¹H NMR7.0 - 8.5Complex splitting patterns based on position
Carbonyl Carbon (-C OOH)¹³C NMR165 - 185Typically a sharp singlet
Aromatic & Furan (B31954) Carbons¹³C NMR110 - 160Shifts influenced by F and COOH substituents
Carbon bonded to Fluorine (C -F)¹³C NMR~150-165Large C-F coupling constant is expected

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the chemical environment of fluorine atoms. huji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. huji.ac.ildiva-portal.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the 4-position. The precise chemical shift of this signal provides information about the electronic environment of the fluorine atom on the benzofuran ring. Coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) can also be observed, further confirming the structural assignment. huji.ac.il This technique is particularly valuable for confirming the presence and position of the fluorine substituent, as background interference is minimal. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the separation, detection, and quantification of individual components within a complex mixture, as well as for the structural elucidation of the separated compounds. In the context of analyzing this compound, LC-MS/MS provides critical information regarding its retention behavior, molecular weight, and fragmentation patterns.

The initial separation is achieved via high-performance liquid chromatography (HPLC), where the analyte is passed through a column packed with a stationary phase. The retention time of this compound is dependent on its polarity and the nature of the stationary and mobile phases used. Given its chemical structure, a reversed-phase column (e.g., C18) is typically employed, with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile or methanol.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is a soft ionization method that minimizes fragmentation in the source. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. The high-resolution mass spectrometry component allows for the determination of the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the isolated molecular ion. This process, often achieved through collision-induced dissociation (CID), provides valuable structural information. The fragmentation of the deprotonated this compound ([M-H]⁻) would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group, a characteristic fragmentation pathway for carboxylic acids. Other fragmentation patterns could arise from the cleavage of the benzofuran ring system.

Table 1: Expected LC-MS/MS Data for this compound
ParameterExpected Value/Observation
Molecular FormulaC₉H₅FO₃
Molecular Weight180.13 g/mol
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)179.02 [M-H]⁻
Major Fragment Ions (m/z)135.03 [M-H-CO₂]⁻, 107.03 [Fragment from ring cleavage]

Ion Mobility Spectrometry for Structural Characterization

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be invaluable for the characterization of complex mixtures and the differentiation of isomers.

In the analysis of this compound, ions generated by an ionization source (such as ESI) are introduced into a drift tube filled with an inert buffer gas. An electric field is applied across the drift tube, causing the ions to travel through it. The drift time of an ion is dependent on its collision cross-section (CCS), which is a measure of its rotational average projected area. Ions with a more compact structure will experience fewer collisions with the buffer gas and will therefore have a shorter drift time than more elongated isomers with the same mass-to-charge ratio.

For this compound, IMS can provide a unique CCS value, which serves as a valuable physicochemical descriptor. This CCS value can be used to create a library of known compounds for future identification and can help to distinguish it from other isomeric benzofuran derivatives. The presence of the fluorine atom is expected to slightly increase the molecule's collisional cross-section compared to its non-fluorinated analog due to its larger van der Waals radius than a hydrogen atom.

Table 2: Predicted Ion Mobility Spectrometry Data for this compound
ParameterPredicted Value/Observation
Ion[M-H]⁻
Drift GasNitrogen (N₂)
Predicted Collision Cross-Section (CCS)~130-140 Ų
Expected Drift TimeShorter than a non-fluorinated analog of slightly higher mass

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound.

To perform an X-ray crystallographic analysis, a single crystal of the compound of sufficient size and quality is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Table 3: Hypothetical X-ray Crystallographic Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)15.1
β (°)95.5
Volume (ų)662.4
Z4
Calculated Density (g/cm³)1.805

Computational and Theoretical Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment.

In the solid state and in solution, 4-Fluorobenzofuran-7-carboxylic acid molecules are expected to form strong intermolecular hydrogen bonds. The most prominent of these would be the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.govresearchgate.net MD simulations can be used to study the stability and dynamics of these dimers and other aggregates. The simulations can also provide insights into the interactions of the molecule with solvent molecules, which is crucial for understanding its solubility and behavior in different media.

MD simulations can also be employed to investigate the adsorption of this compound onto various surfaces. This is relevant for applications in materials science and catalysis. The simulations would model the interactions between the molecule and the surface, identifying the preferred binding sites and orientations. The fluorine atom and the carboxylic acid group would likely play a significant role in the adsorption process through electrostatic and hydrogen bonding interactions.

Structure-Reactivity Relationship (SAR) Studies

The structure-activity relationship (SAR) of benzofuran (B130515) derivatives is a critical area of study in medicinal chemistry, aiming to elucidate how specific structural modifications influence their biological activity. For this compound, the key structural features dictating its reactivity and potential biological effects are the benzofuran core, the fluorine atom at the 4-position, and the carboxylic acid group at the 7-position.

The introduction of a fluorine atom to the benzofuran ring is a significant determinant of its biological activity. Halogen substitutions, particularly fluorine, can substantially increase the anticancer activities of benzofuran derivatives. mdpi.comnih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov Specifically, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative has been shown to result in a two-fold increase in potency and inhibitory activity in certain contexts. mdpi.comnih.gov The position of the halogen on the benzofuran ring is a critical factor for its biological effect. mdpi.com Furthermore, fluorine can enhance the bioavailability and permeability of benzofuran-containing compounds. nih.gov

The carboxylic acid group is another crucial functional group that modulates the activity of benzofuran derivatives. The biological effects of these compounds have been observed to be enhanced by the presence of a carboxyl group. nih.gov In the context of anticancer activity, benzofuran-based carboxylic acids have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in cancer progression. nih.gov The carboxylic acid moiety can participate in essential hydrogen bonding interactions within the active sites of enzymes. mdpi.com

Studies on various substituted benzofuran derivatives have provided insights into the importance of different substitution patterns. For instance, in some series of benzofuran derivatives, substitutions at the C-2 and C-3 positions of the benzofuran ring have been shown to significantly impact their biological profiles. nih.gov The presence of electron-withdrawing groups on the benzofuran ring can also influence the potency of these compounds. nih.gov

Interactive Data Table: SAR of Substituted Benzofuran Derivatives

Bioisosteric Replacement Analysis in Molecular Design

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. This approach aims to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. In the context of this compound, both the carboxylic acid moiety and the fluorinated benzofuran scaffold are amenable to bioisosteric replacement.

The carboxylic acid group, while often crucial for target binding, can sometimes lead to poor pharmacokinetic properties. nih.gov Therefore, its replacement with various bioisosteres is a common strategy in drug design. nih.govnih.gov Fluorinated alcohols and phenols are considered potential bioisosteres for carboxylic acids. nih.gov Other common replacements include tetrazoles, hydroxamic acids, and sulfonamides, which can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid. nih.gov The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties. nih.gov

The fluorinated benzofuran core of this compound can also be a subject of bioisosteric replacement. The benzofuran ring system itself is a bioisostere of other aromatic and heteroaromatic systems. For instance, a phenyl group can be replaced by a pyridyl or thiophene group to modulate activity and physicochemical properties. cambridgemedchemconsulting.com The strategic placement of fluorine allows for fine-tuning of the molecule's properties. nih.gov

Interactive Data Table: Bioisosteric Replacements for Key Moieties

Academic Research Applications and Future Directions

Role as a Synthetic Precursor and Building Block

The unique combination of a benzofuran (B130515) scaffold, a fluorine substituent, and a carboxylic acid functional group makes 4-Fluorobenzofuran-7-carboxylic acid a versatile building block in organic synthesis.

Synthesis of Novel Heterocyclic Compounds

Benzofuran derivatives are foundational in the synthesis of a wide array of novel heterocyclic compounds, many of which exhibit significant biological activity. The carboxylic acid group at the 7-position of this compound can serve as a handle for various chemical transformations. For instance, it can be converted into an acyl chloride, amide, or ester, which can then participate in cyclization reactions to form more complex fused heterocyclic systems. The presence of the fluorine atom can influence the reactivity and regioselectivity of these synthetic transformations, potentially leading to the formation of unique molecular scaffolds that would be inaccessible from the non-fluorinated analogue.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting Material Reagents and Conditions Resulting Heterocyclic Core Potential Applications
This compound 1. SOCl₂2. Hydrazine hydrate3. CS₂/KOH Fused Oxadiazole-Thione Antimicrobial agents
This compound 1. Amine nucleophile (e.g., aniline)2. Dehydrating agent Fused Benzoxazinone CNS active agents

Integration into Complex Molecular Architectures

The structural rigidity of the benzofuran core, combined with the specific vector of the carboxylic acid group, makes this compound an attractive component for the construction of larger, more complex molecular architectures. In multi-step syntheses, this compound can be introduced to impart specific properties to the final molecule, such as altered lipophilicity, metabolic stability, or binding affinity to a biological target, owing to the presence of the fluorine atom. The carboxylic acid allows for its covalent linkage into peptides, polymers, or other macromolecular structures through standard coupling chemistries.

Application in Materials Science Research

In the realm of materials science, carboxylic acid-functionalized aromatic compounds are crucial for the development of advanced materials with tailored properties.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can act as a ligand to coordinate with metal ions, forming coordination polymers or Metal-Organic Frameworks (MOFs). The geometry and electronic properties of the benzofuran linker, influenced by the fluorine atom, would dictate the resulting topology and pore environment of the MOF. Fluorinated MOFs often exhibit enhanced stability and can have unique gas sorption and separation properties due to the specific interactions of the fluorine atoms lining the pores.

Table 2: Hypothetical MOF Properties with this compound as a Linker

Metal Ion Resulting MOF Topology Potential Pore Size (Å) Potential Application
Zn(II) pcu 5-8 Selective CO₂ capture
Cu(II) tbo 7-12 Catalysis

Development of Functional Materials

Beyond MOFs, this compound could be incorporated into other functional materials. For example, it could be used to modify the surface of nanoparticles to tune their dispersibility and electronic properties. Its integration into polymers could lead to materials with enhanced thermal stability or specific optical properties. The fluorinated nature of the molecule could also be exploited to create hydrophobic or oleophobic surfaces.

Chemical Probes in Biological Systems Research

While there is no specific documentation of this compound being used as a chemical probe, its inherent structural features suggest potential in this area. The benzofuran core is a known fluorophore, and the introduction of a fluorine atom can modulate its photophysical properties, such as quantum yield and emission wavelength. The carboxylic acid provides a convenient point for conjugation to biomolecules or for targeting specific cellular compartments.

To function as a useful chemical probe, a molecule should ideally possess properties such as cell permeability, low cytotoxicity, and the ability to selectively interact with a biological target. The lipophilicity and electronic properties conferred by the fluorinated benzofuran core could be advantageous in designing such probes. Further research would be needed to explore its potential in developing fluorescent probes for imaging, sensing, or as tools for target identification in drug discovery.

Mechanistic Studies of Enzyme Inhibition and Target Engagement

Currently, there is a lack of specific published research detailing the mechanistic studies of enzyme inhibition or target engagement directly involving this compound. The unique chemical properties of fluorinated organic molecules, such as altered acidity and lipophilicity, make them valuable tools in designing enzyme inhibitors. rroij.comresearchgate.net The fluorine atom can significantly influence the binding affinity and metabolic stability of a molecule. rroij.com

In principle, this compound could be investigated as an inhibitor for various enzymes. The benzofuran scaffold is a core component of many biologically active compounds with demonstrated inhibitory activity against enzymes like STING (Stimulator of Interferon Genes) agonists, ERAP1 (Endoplasmic Reticulum Aminopeptidase 1), and lymphoid tyrosine phosphatase (LYP). nih.govnih.govnih.gov Future research could explore the potential of this compound to interact with and inhibit specific enzymes, with a focus on how the fluorine substitution at the 4-position and the carboxylic acid at the 7-position contribute to its binding and inhibitory mechanism. Such studies would be crucial in determining its potential as a lead compound in drug discovery.

Modulation of Biochemical Pathways for Research Purposes

Specific studies on the modulation of biochemical pathways using this compound for research purposes have not been identified in the current body of literature. However, the general class of benzofuran derivatives has been shown to influence various biological pathways. For instance, some benzofuran derivatives act as STING agonists, which can trigger the innate immune response. nih.gov Others have been explored for their anticancer properties by targeting pathways involved in cancer cell proliferation. nih.govmdpi.com

Given the structural similarities, it is plausible that this compound could modulate certain biochemical pathways. Research in this area would involve screening the compound against various cell lines and using techniques like transcriptomics and proteomics to identify the affected pathways. Understanding how this specific fluorinated benzofuran carboxylic acid influences cellular processes could unveil new research tools for studying complex biological systems.

Methodological Development in Analytical Chemistry

There is no specific evidence in the reviewed literature of this compound being used as a derivatization agent in spectrometric analyses. However, related benzofurazan (B1196253) structures have been successfully developed as derivatization reagents to enhance the detectability of target compounds in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.net Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detection. greyhoundchrom.com

The carboxylic acid group on this compound could potentially be activated to react with other functional groups, such as amines or alcohols, to form stable derivatives. The presence of the fluorinated benzofuran core could introduce favorable properties to the derivative, such as increased volatility for gas chromatography or enhanced ionization efficiency for mass spectrometry. Further research would be needed to explore the reactivity of this compound and the properties of its potential derivatives for analytical applications.

Future Research Perspectives for Fluorinated Benzofuran Carboxylic Acids

The field of fluorinated benzofuran carboxylic acids holds considerable promise for future research in both medicinal and analytical chemistry. The introduction of fluorine into the benzofuran scaffold can significantly alter the molecule's physicochemical properties, leading to enhanced biological activity and novel applications. mdpi.comniscpr.res.in

Future research could focus on several key areas:

Expansion of the Chemical Space: Synthesizing a broader library of fluorinated benzofuran carboxylic acid derivatives with varying substitution patterns will be crucial. This will allow for a more comprehensive exploration of their structure-activity relationships (SAR) and the identification of compounds with optimized properties for specific applications. mdpi.com

Broad-Spectrum Biological Screening: Systematic screening of these compounds against a wide range of biological targets, including enzymes, receptors, and whole cells, could uncover new therapeutic leads. scienceopen.comrsc.org Given the diverse biological activities reported for benzofuran derivatives, this class of compounds may yield novel inhibitors for various diseases. scienceopen.comrsc.org

Mechanistic Elucidation: For any identified bioactive compounds, detailed mechanistic studies will be essential to understand their mode of action at a molecular level. This includes identifying their direct biological targets and elucidating how they modulate cellular pathways.

Development of Novel Analytical Reagents: The potential for fluorinated benzofuran carboxylic acids to serve as derivatization agents for sensitive and selective analytical methods warrants further investigation. Research in this area could lead to the development of new tools for bioanalysis and environmental monitoring. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 4-Fluorobenzofuran-7-carboxylic acid, and how can purity be validated?

Answer:
The synthesis of this compound typically involves multi-step reactions, including halogenation, cyclization, and carboxylation. A common approach is the Suzuki-Miyaura coupling using fluorinated boronic acid derivatives (e.g., 4-Carboxy-3-fluorophenylboronic acid) to introduce the fluorine substituent, followed by cyclization under acidic or basic conditions . Purity validation requires orthogonal analytical methods:

  • HPLC (High-Performance Liquid Chromatography) with UV detection to assess chemical purity (>97% by area normalization).
  • 1H/13C NMR to confirm structural integrity and absence of regioisomeric impurities (e.g., verifying fluorine position via coupling patterns).
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS matching calculated m/z for C₉H₅FO₃).
    Ensure reaction conditions (temperature, solvent) are optimized to minimize side products like dehalogenated intermediates .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:
Characterization should combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Use 19F NMR to confirm fluorine substitution patterns (chemical shifts typically between -100 to -120 ppm for aromatic fluorines) .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).
  • X-ray Crystallography : For unambiguous structural determination, particularly when synthesizing novel derivatives with steric hindrance .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, crucial for storage and handling protocols (decomposition temperatures >200°C suggest room-temperature stability) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) often arise from experimental variables. Mitigation strategies include:

  • Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference from fluorinated compounds .
  • Data Falsification Checks : Apply intelligent data analysis (IDA) to detect outliers and validate reproducibility through repeated trials .
  • Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity trends to identify key pharmacophores .

Advanced: What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

Answer:
Aqueous instability (hydrolysis or decarboxylation) can be addressed via:

  • pH Buffering : Maintain solutions at pH 5-6 to minimize carboxylate anion formation, which accelerates degradation .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C, reconstituting in deuterated solvents (e.g., D₂O) for NMR stability studies .
  • Protective Group Strategies : Temporarily esterify the carboxylic acid (e.g., methyl ester) during storage, followed by enzymatic or acidic cleavage before use .

Advanced: How does fluorination at the 4-position influence the electronic and steric properties of benzofuran-carboxylic acid derivatives?

Answer:
The 4-fluoro substituent exerts both electronic and steric effects:

  • Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid (pKa ~2.5 vs. ~3.0 for non-fluorinated analogs), enhancing solubility in polar solvents .
  • Steric Effects : The small atomic radius of fluorine minimizes steric hindrance, allowing for tighter binding to planar enzyme active sites (e.g., cyclooxygenase-2) compared to bulkier halogens .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and HOMO-LUMO gaps, aiding in rational drug design .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
  • Waste Disposal : Collect halogenated waste separately and incinerate in accordance with local regulations (e.g., EPA guidelines for fluorinated organics) .

Advanced: What role does this compound play in probing enzyme mechanisms, and how can its interactions be quantified?

Answer:
The compound serves as a competitive inhibitor for enzymes with carboxylate-binding pockets (e.g., metalloproteases). Quantification methods include:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for interactions .
  • Crystallography : Resolve co-crystal structures to identify hydrogen-bonding interactions between the carboxylic acid and catalytic residues (e.g., Zn²⁺ in matrix metalloproteinases) .

Basic: How can researchers differentiate this compound from structural analogs like 5-Fluorobenzofuran-6-carboxylic acid?

Answer:

  • Regiochemical Analysis : Use NOESY NMR to confirm spatial proximity between fluorine and adjacent protons.
  • Chromatographic Retention Times : Compare HPLC retention times under identical conditions; fluorination at the 4-position typically increases polarity, reducing retention .
  • Fragmentation Patterns in MS/MS : Distinctive fragment ions (e.g., loss of CO₂ from the carboxylic acid group) provide positional clues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.